![molecular formula C8H4Br3FO B1460184 3',5'-Dibromo-2'-fluorophenacyl bromide CAS No. 1803837-76-4](/img/structure/B1460184.png)
3',5'-Dibromo-2'-fluorophenacyl bromide
Overview
Description
3’,5’-Dibromo-2’-fluorophenacyl bromide, also known as Ethanone, 2-bromo-1-(3,5-dibromo-2-fluorophenyl)-, is a chemical compound with the molecular formula C8H4Br3FO . It has a molecular weight of 374.83 .
Molecular Structure Analysis
The molecular structure of 3’,5’-Dibromo-2’-fluorophenacyl bromide consists of a bromo-fluoro-phenacyl group attached to a bromide . The InChI code for this compound is 1S/C8H5Br2FO/c9-4-7(12)5-2-1-3-6(10)8(5)11/h1-3H,4H2 .Physical And Chemical Properties Analysis
3’,5’-Dibromo-2’-fluorophenacyl bromide is a solid at room temperature . The storage temperature for this compound is ambient temperature .Safety and Hazards
The safety information for 3’,5’-Dibromo-2’-fluorophenacyl bromide indicates that it is dangerous. It has the hazard statement H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
properties
IUPAC Name |
2-bromo-1-(3,5-dibromo-2-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br3FO/c9-3-7(13)5-1-4(10)2-6(11)8(5)12/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZZTGOAGDADBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CBr)F)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br3FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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